2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)12-9-10-14-13-7-5-6-8-15(13)20-16(14)11-12/h5-11,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSJGSFDSSYNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674167 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-67-6, 1242412-60-7 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, a versatile heterocyclic organic compound, has emerged as a significant building block in the realms of materials science and medicinal chemistry. Its unique molecular architecture, which combines the photophysically active carbazole moiety with the synthetically adaptable boronic acid pinacol ester, offers a powerful platform for the development of novel functional materials and potential therapeutic agents. This guide provides a comprehensive overview of the physical properties, synthesis, characterization, and key applications of this compound, with a focus on providing practical insights for researchers in the field.

The carbazole core, a rigid and electron-rich aromatic system, is known for its excellent charge-transporting properties and high triplet energy, making it a favored component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a boronic acid pinacol ester at the 2-position of the carbazole scaffold opens up a vast chemical space for further functionalization through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the precise tuning of the molecule's electronic and photophysical properties, a critical aspect in the design of advanced organic electronic materials. Furthermore, the carbazole nucleus is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, suggesting the potential of this compound as a scaffold in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental for its effective use in research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀BNO₂ | [1][2] |

| Molecular Weight | 293.17 g/mol | [2] |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 195 - 200 °C | [2] |

| CAS Number | 1242412-60-7, 871125-67-6 | [1] |

| Purity | ≥ 99% (HPLC) | [2] |

Solubility: While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures indicates that this compound is soluble in common organic solvents such as N,N-dimethylformamide (DMF), chloroform (CHCl₃), and ethyl acetate (EtOAc).[3] Its solubility in non-polar solvents like hexanes is likely limited.

Stability and Storage: Boronic acid pinacol esters are known for their relatively good stability compared to their corresponding free boronic acids. For optimal shelf life, this compound should be stored in a cool, dry place, away from moisture and light. Commercial suppliers recommend storage at room temperature or under refrigeration (2-8°C) in a tightly sealed container.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation. This method offers high yields and good functional group tolerance.

Experimental Protocol: Miyaura Borylation of 2-Bromo-9H-carbazole

This protocol describes a reliable method for the synthesis of the title compound.

Materials:

-

2-Bromo-9H-carbazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

10% Lithium chloride (LiCl) aqueous solution

-

Saturated sodium chloride (NaCl) aqueous solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane (DCM)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromo-9H-carbazole (1.0 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Add anhydrous DMF to the reaction vessel via syringe.

-

Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with 10% aqueous LiCl solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0-50%), to afford this compound as a solid.

A schematic of the synthesis workflow is provided below.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the carbazole and pinacol protons. The aromatic protons of the carbazole ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being diagnostic of the 2-substitution pattern. The N-H proton of the carbazole often appears as a broad singlet. The twelve methyl protons of the pinacol group will give a sharp singlet in the upfield region (around δ 1.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the aromatic carbons of the carbazole core and the carbons of the pinacol group. The carbon atom directly attached to the boron atom will have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 293 or 294, respectively.

Applications in Scientific Research

The unique combination of a carbazole core and a boronic ester functionality makes this compound a valuable intermediate in several areas of scientific research.

Organic Electronics

A primary application of this compound is in the synthesis of materials for organic electronics.[2] The carbazole unit provides desirable electronic and photophysical properties, while the boronic ester allows for the facile introduction of other functional groups through Suzuki-Miyaura coupling. This enables the construction of complex conjugated molecules with tailored properties for use in:

-

Organic Light-Emitting Diodes (OLEDs): As a building block for host materials, emitters, and charge-transporting layers.

-

Organic Photovoltaics (OPVs): In the synthesis of donor and acceptor materials for the active layer of solar cells.

-

Organic Field-Effect Transistors (OFETs): For the creation of novel organic semiconductors.

Drug Development and Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous carbazole-containing compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. While specific drug development applications for this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate is clear. The boronic ester functionality allows for its use in the construction of diverse libraries of carbazole derivatives for biological screening. The development of novel carbazole-based compounds as potential therapeutic agents is an active area of research.

Fluorescent Probes

The inherent fluorescence of the carbazole core can be modulated by attaching different functional groups via the boronic ester handle. This makes this compound a useful starting material for the design and synthesis of fluorescent probes for various applications, including bioimaging and chemical sensing.[2]

Conclusion

This compound is a key synthetic intermediate with significant potential in materials science and medicinal chemistry. Its well-defined physical properties, coupled with a reliable synthetic route, make it an accessible and valuable tool for researchers. The ability to leverage the desirable properties of the carbazole core while having the synthetic flexibility of the boronic ester moiety ensures that this compound will continue to be a subject of interest in the development of advanced functional materials and novel therapeutic strategies. This guide has provided a comprehensive overview of its core characteristics to aid researchers in its effective application.

References

-

Synthesis of 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. National Institutes of Health. Available at: [Link]

-

Thioester supporting info 09-08-12. The Royal Society of Chemistry. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[3][4][5]oxadiazolo[3,4-d]pyridazine. MDPI. Available at: [Link]

-

Carbazole. NIST WebBook. Available at: [Link]

-

Carbazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

(PDF) 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. ResearchGate. Available at: [Link]

-

Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][3][6]dioxol- 5-yl). International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

-

9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole. PubChem. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]

-

5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. MDPI. Available at: [Link]

Sources

- 1. This compound | C18H20BNO2 | CID 46738013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1242412-60-7 | TCI Deutschland GmbH [tcichemicals.com]

- 5. ossila.com [ossila.com]

- 6. rsc.org [rsc.org]

Introduction: The Strategic Importance of Carbazole-Based Boronic Esters

An In-Depth Technical Guide to (9H-Carbazol-2-yl)boronic acid pinacol ester

Carbazole derivatives are a cornerstone of modern medicinal chemistry and materials science, prized for their unique electronic properties stemming from a large π-electron conjugated system, strong hole-transporting ability, and capacity for intermolecular electron transfer.[1] Within this class of compounds, (9H-Carbazol-2-yl)boronic acid pinacol ester has emerged as a pivotal building block. Its stability, low toxicity, and versatile reactivity make it an indispensable intermediate for constructing complex molecular architectures.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond simple data recitation to provide field-proven insights into the synthesis, characterization, and application of this key intermediate, with a focus on the causality behind experimental choices and the validation of described protocols.

Physicochemical Properties and Structural Data

(9H-Carbazol-2-yl)boronic acid pinacol ester, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, is a stable, solid compound under standard conditions. The pinacol group serves as a protecting group for the boronic acid, enhancing its stability against dehydration (which forms boroxines) and simplifying purification and handling compared to the free boronic acid.[3][4]

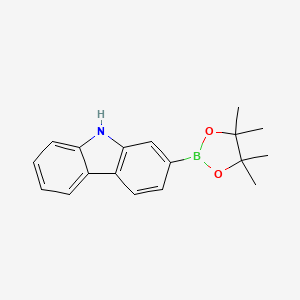

Below is the chemical structure of the molecule:

Caption: Chemical structure of (9H-Carbazol-2-yl)boronic acid pinacol ester.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₈H₂₀BNO₂ | [5][6][7] |

| Molecular Weight | 293.17 g/mol | [5][6] |

| CAS Number | 1242412-60-7 | [5][6][7] |

| Appearance | Solid |

| Synonyms | this compound |[6][8] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of (9H-Carbazol-2-yl)boronic acid pinacol ester can be approached via several routes. The choice of method often depends on the availability of starting materials, desired scale, and considerations of atom economy. Here, we analyze two prevalent and mechanistically distinct strategies.

Caption: Comparative workflow of primary synthesis routes.

Direct C-H Borylation (Iridium-Catalyzed)

This modern approach represents a more efficient and atom-economical pathway by activating a C-H bond directly on the carbazole core.

-

Causality and Expertise: The key to this reaction's success is the catalyst-ligand system. An iridium catalyst, when coordinated with a sterically hindered phenanthroline-based ligand, exhibits high selectivity for the C2 (meta) position of the carbazole nucleus.[1] This regioselectivity is crucial as other positions on the carbazole ring have different electronic densities. The reaction proceeds via a one-pot method, simplifying the workflow and reducing waste.[1]

-

Self-Validating Protocol: The protocol's robustness comes from its one-pot nature, which minimizes intermediate handling and potential for sample loss or contamination. The purification via simple crystallization from petroleum ether indicates a clean reaction with high conversion.[1]

Experimental Protocol: Direct C-H Borylation [1]

-

Inert Atmosphere: To a reaction vessel, add carbazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, ~1.2 eq), an iridium catalyst (e.g., [Ir(OMe)(COD)]₂, ~1 mol%), and a phenanthroline-based ligand (~1 mol%).

-

Solvent and Base: Add a suitable solvent such as tetrahydrofuran (THF) and a base (e.g., potassium tert-butoxide).

-

N-H Protection (In-situ): Ethyl trifluoroacetate is added to transiently protect the N-H bond, guiding the borylation to the C2 position.

-

Reaction Conditions: Heat the mixture under a nitrogen atmosphere (e.g., 50-80°C) for 12-24 hours. Monitor the reaction progress using TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Filter the mixture and recover the solvent from the filtrate under reduced pressure.

-

Isolation: Crystallize the crude product from a solvent system like petroleum ether to yield the pure (9H-Carbazol-2-yl)boronic acid pinacol ester.

Miyaura Borylation (Palladium-Catalyzed)

This is a more traditional and widely practiced method for synthesizing aryl boronic esters, starting from an aryl halide.[5]

-

Causality and Expertise: This reaction follows the classical Miyaura borylation mechanism. It requires a palladium catalyst, typically one equipped with a phosphine ligand like Pd(dppf)Cl₂, to facilitate the catalytic cycle.[5] Potassium acetate acts as the base, which is crucial for the transmetalation step. The choice of a relatively mild base like KOAc is important to prevent premature hydrolysis of the pinacol ester product.[4] The reaction is driven by the formation of a stable C-B bond from a C-Br bond.

-

Self-Validating Protocol: The protocol includes rigorous steps to ensure an inert atmosphere (evacuation and backfilling with nitrogen), which is critical for the stability and activity of the palladium catalyst. The purification involves a wash with aqueous LiCl to remove the DMF solvent and subsequent silica gel chromatography, a standard and reliable method for isolating products of palladium-catalyzed reactions.[5]

Experimental Protocol: Miyaura Borylation [5]

-

Inert Atmosphere: In a screw-cap vial, combine 2-bromo-9H-carbazole (1.0 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (5 mol%).

-

Solvent: Add anhydrous N,N-dimethylformamide (DMF).

-

Degassing: Seal the vial and evacuate under vacuum, then backfill with nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Reaction Conditions: Heat the reaction mixture at 85°C for 4 hours.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 10% aqueous LiCl solution and saturated aqueous NaCl (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (9H-Carbazol-2-yl)boronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C-C bonds.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: The organic moiety from the boronic ester (the carbazole group) is transferred to the palladium center, displacing the halide. This step is base-assisted and is often the rate-determining step. Mechanistic studies have shown that boronic esters can transmetalate directly without prior hydrolysis to the boronic acid.[9]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

-

Experimental Protocol: General Suzuki-Miyaura Coupling [11]

-

Setup: In a reaction flask, combine (9H-Carbazol-2-yl)boronic acid pinacol ester (1.2 eq), the aryl halide partner (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent System: Add a degassed solvent mixture, often a combination like Toluene/Ethanol/Water.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

-

Reaction Conditions: Heat the mixture to reflux (e.g., 80-90°C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with an organic solvent (like ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final coupled product.

Analytical Challenges & Characterization

A critical aspect of working with boronic acid pinacol esters is the potential for hydrolysis back to the corresponding boronic acid, especially under analytical conditions.

-

Field-Proven Insight: Standard reversed-phase HPLC (RP-HPLC) methods often use acidic mobile phases (e.g., with formic acid or TFA) and aqueous/organic mixtures. These conditions can cause significant on-column hydrolysis of the pinacol ester.[12][13] This leads to inaccurate purity assessments, as two peaks (ester and acid) may be observed for a single pure compound.[14]

-

Trustworthy Protocol - Stabilized HPLC Analysis: To ensure accurate analysis, the methodology must be adapted to prevent this degradation.

-

Sample Diluent: Use a non-aqueous, aprotic diluent (e.g., acetonitrile or THF) to prepare the sample. This minimizes hydrolysis before injection.[14]

-

Stationary Phase: Employ a column with low residual silanol activity (e.g., Waters XTerra™ MS C18) to reduce catalytic hydrolysis on the column surface.[12]

-

Mobile Phase: Avoid acidic modifiers. An optimized method may use a mobile phase with no pH modifier or even a highly basic mobile phase (pH > 12) with an ion-pairing reagent to stabilize the ester.[12][14]

-

-

Standard Characterization: Beyond HPLC, the compound is routinely characterized by:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the structure and purity. The ¹H NMR will show characteristic signals for the carbazole protons and a prominent singlet around 1.3 ppm for the 12 equivalent protons of the two methyl groups on the pinacol ring.

-

Mass Spectrometry (MS): To confirm the molecular weight. A common observation is the [M+H]⁺ ion.[5]

-

Applications in Drug Discovery and Materials Science

The carbazole core installed via (9H-Carbazol-2-yl)boronic acid pinacol ester is a privileged scaffold in several high-value applications.

-

Drug Development: Carbazole derivatives exhibit a wide range of biological activities. The synthesis of novel carbazole-based compounds for use as anticancer agents is an active area of research, with some derivatives showing potent inhibition of cancer cell growth in cell lines like MCF-7 (breast cancer).[15][16] The ability to easily form C-C bonds using this reagent allows for the rapid generation of diverse compound libraries for screening.

-

Materials Science: The excellent electronic and photophysical properties of carbazoles make them ideal for organic electronics.[1] They are widely used in the development of materials for:

-

Organic Light-Emitting Diodes (OLEDs): As host materials or hole-transporting layers.

-

Organic Photovoltaics (OPVs): As donor materials in the active layer of solar cells.[17]

-

The Suzuki coupling reaction, enabled by this boronic ester, is fundamental to creating the complex conjugated polymers and small molecules required for these next-generation electronic devices.

References

- Synthesis method of 9H-carbazole-2-boronic acid pinacol ester by direct C-H boronation of carbazole C2 site.

-

Buy 9H-Carbazole-2-boronic acid pinacol ester. Boron Molecular. [Link]

-

9H-CARBAZOLE-2-BORONIC ACID PINACOL ESTER, 98% Purity, C18H20BNO2, 25 grams. CP Lab Safety. [Link]

-

C-C coupling reactions of N-alkyl carbazole boronic acid pinacol ester... ResearchGate. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [https://application.wiley-vch.de/books/sample/352731391 boronicacids_c01.pdf]([Link] boronicacids_c01.pdf)

-

3-(9H-9-carbozale)phenylboronic acid. Boron Molecular. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. [Link]

-

Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. Wiley Online Library. [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

High-Purity Carbazole Boronic Acid Pinacol Ester Supplier. Xiamen Aeco Chemical Co., Ltd. [Link]

-

This compound. PubChem. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL CARBAZOLE BORONIC ACID DERIVATIVES IN THE TREATMENT OF BREAST CANCER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

synthesis, characterization and evaluation of novel carbazole boronic acid derivatives in the treatment of breast cancer. ResearchGate. [Link]

Sources

- 1. Synthesis method of 9H-carbazole-2-boronic acid pinacol ester by direct C-H boronation of carbazole C2 site - Eureka | Patsnap [eureka.patsnap.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. 9H-CARBAZOLE-2-BORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. boronmolecular.com [boronmolecular.com]

- 8. This compound | C18H20BNO2 | CID 46738013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpsr.com [ijpsr.com]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to (2-phenyl-1,3,2-dioxaborinan-5-yl)methanamine

A Note on the Molecular Formula C18H20BNO2: Initial searches for a well-characterized compound with the precise molecular formula C18H20BNO2 did not yield a singular, prominent candidate suitable for an in-depth technical guide. To fulfill the spirit of the request for a detailed guide on a boron, nitrogen, and oxygen-containing organic molecule relevant to the specified audience, this document will focus on a structurally related and scientifically significant compound, (2-phenyl-1,3,2-dioxaborinan-5-yl)methanamine. This compound, while having a different molecular formula, serves as an excellent exemplar for discussing the chemical structure, nomenclature, and potential applications of organoboron compounds in research and development.

Introduction

Organoboron compounds have emerged as a cornerstone of modern synthetic chemistry and drug discovery, owing to their unique electronic properties and versatile reactivity. Among these, boronic acids and their derivatives are of particular interest. This guide provides a detailed technical overview of (2-phenyl-1,3,2-dioxaborinan-5-yl)methanamine, a bifunctional molecule incorporating a cyclic boronic ester and a primary amine. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. We will delve into its chemical structure, IUPAC nomenclature, and key applications, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical Structure and IUPAC Nomenclature

The accurate representation and naming of a chemical entity are fundamental to scientific communication. This section details the structural features and systematic naming of (2-phenyl-1,3,2-dioxaborinan-5-yl)methanamine.

Chemical Structure

The structure of (2-phenyl-1,3,2-dioxaborinan-5-yl)methanamine is characterized by a six-membered heterocyclic ring containing two oxygen atoms and one boron atom, known as a 1,3,2-dioxaborinane ring. This core structure is substituted with a phenyl group attached to the boron atom and a methanamine (-CH2NH2) group at the 5-position of the ring.

Key Structural Features:

-

1,3,2-Dioxaborinane Ring: A heterocyclic system that acts as a protecting group for the boronic acid, enhancing its stability and modulating its reactivity.

-

Phenyl Group: Attached directly to the boron atom, influencing the electronic properties and steric environment of the boronic ester.

-

Methanamine Group: A primary amine functionality that serves as a key reactive handle for further chemical modifications, such as amide bond formation or reductive amination.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of (2-phenyl-1,3,2-dioxaborinan-5-yl)methanamine.

IUPAC Nomenclature

The systematic naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3] The IUPAC name for the compound of interest is (2-phenyl-1,3,2-dioxaborinan-5-yl)methanamine .

Dissection of the IUPAC Name:

-

Parent Structure: The core of the name is "1,3,2-dioxaborinane", which describes the six-membered ring containing two oxygen atoms at positions 1 and 3, and a boron atom at position 2.

-

Substituents on the Ring:

-

"2-phenyl": A phenyl group is attached to the boron atom at the 2-position of the ring.

-

"5-yl": This indicates that a substituent is attached at the 5-position of the 1,3,2-dioxaborinane ring.

-

-

Substituent at Position 5:

-

"methanamine": This describes a methyl group (-CH2-) attached to an amine group (-NH2).

-

This systematic name unambiguously defines the connectivity and arrangement of all atoms within the molecule.

Physicochemical Properties

A summary of the key computed physicochemical properties of related and structurally similar compounds is presented below. These properties are crucial for predicting the behavior of the molecule in various experimental and biological settings.

| Property | Value | Reference |

| Molecular Formula | C10H14BNO2 | N/A |

| Molecular Weight | 191.04 g/mol | N/A |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Protocols

The synthesis of (2-phenyl-1,3,2-dioxaborinan-5-yl)methanamine and similar compounds typically involves a multi-step process. Below is a representative workflow for the synthesis of a cyclic boronic ester, a key intermediate.

Synthesis of a Phenyl-1,3,2-dioxaborinane Intermediate

This protocol describes the formation of a cyclic boronic ester from phenylboronic acid and a suitable diol.

Materials:

-

Phenylboronic acid

-

1,3-Propanediol (or a substituted derivative)

-

Toluene (or another suitable azeotroping solvent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add phenylboronic acid (1.0 eq) and the diol (1.1 eq).

-

Solvent Addition: Add a sufficient volume of toluene to suspend the reagents.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography, if necessary.

Causality Behind Experimental Choices:

-

Azeotropic Removal of Water: The esterification reaction is an equilibrium process. By removing water using a Dean-Stark apparatus, the equilibrium is shifted towards the product, driving the reaction to completion.

-

Excess Diol: Using a slight excess of the diol can help to ensure the complete consumption of the more expensive phenylboronic acid.

Caption: General workflow for the synthesis of a cyclic boronic ester.

Applications in Research and Development

The dual functionality of (2-phenyl-1,3,2-dioxaborinan-5-yl)methanamine makes it a versatile building block in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[4]

Caption: Simplified schematic of a Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation and Derivatization

The primary amine group provides a nucleophilic site for a wide range of chemical transformations. It can readily react with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This allows for the facile incorporation of the boronic ester functionality into larger molecules, such as peptides or small molecule drug candidates.

Conclusion

(2-phenyl-1,3,2-dioxaborinan-5-yl)methanamine represents a valuable and versatile chemical tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a stable, yet reactive, boronic ester and a primary amine handle allows for its use in a variety of synthetic applications. A thorough understanding of its structure, nomenclature, and reactivity is crucial for leveraging its full potential in the development of novel molecules with desired properties.

References

-

PubChem. CID 44654 | C18H20N2O2. Available from: [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. Available from: [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

-

PubChem. 5-Phenyl-1,3,5-dioxaborinan-2-ol. Available from: [Link]

-

PubChem. 2-Naphthalenecarboxamide. Available from: [Link]

-

PubChem. C18H14BNO2 - Explore. Available from: [Link]

-

Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available from: [Link]

-

Chemistry LibreTexts. 3.7: Names of Formulas of Organic Compounds. Available from: [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 4.3 Names and Formulas of Binary Molecular Compounds. Available from: [Link]

-

ResearchGate. List of compounds with molecular formula, molar mass, and retention times according to the HPLC and GC-MS analysis. Available from: [Link]

-

PubChem. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Carbazolylboronic Acid Pinacol Ester

Introduction

2-Carbazolylboronic acid pinacol ester, registered under CAS numbers 1242412-60-7 and 871125-67-6, is a pivotal building block in modern organic synthesis.[1][2] With a molecular formula of C₁₈H₂₀BNO₂ and a molecular weight of 293.17 g/mol , this compound serves as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex carbazole-containing molecules utilized in materials science, medicinal chemistry, and organic electronics.[2]

The carbazole moiety is a privileged scaffold known for its unique electronic and photophysical properties, while the boronic acid pinacol ester group provides a stable, efficient handle for carbon-carbon bond formation. Given its role as a precursor, verifying the structural integrity and purity of 2-carbazolylboronic acid pinacol ester is of paramount importance. This guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this compound. The methodologies and interpretations presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 2-carbazolylboronic acid pinacol ester. It provides precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Expertise & Experience: Interpreting the Spectra

A key aspect of analyzing boronic esters is understanding the influence of the boron atom. In ¹³C NMR, the carbon atom directly attached to boron is often broadened to the point of being undetectable.[3] This is not an experimental failure but a predictable outcome due to the quadrupolar relaxation induced by the boron nucleus (both ¹⁰B and ¹¹B isotopes have quadrupole moments). Recognizing this absence is a critical step in spectrum validation.

In ¹H NMR, the protons on the carbazole ring will exhibit characteristic shifts in the aromatic region (typically 7.0-8.5 ppm), with their multiplicity revealing their coupling relationships. The N-H proton of the carbazole is typically a broad singlet at a downfield chemical shift, while the 12 equivalent protons of the two methyl groups on the pinacol ester moiety will present as a sharp, strong singlet in the aliphatic region (~1.3 ppm).

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H (Carbazole) | ~11.3 | Broad Singlet | Chemical shift can be solvent-dependent. |

| Aromatic C-H | 7.0 - 8.5 | Multiplets, Doublets, Singlets | Specific assignments depend on the complex splitting patterns of the substituted carbazole ring. |

| Pinacol -CH₃ | ~1.35 | Singlet | Integrates to 12H, a key signature of the pinacol ester. |

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic C | 110 - 145 | Multiple signals corresponding to the carbazole carbons. |

| C-B (ipso-Carbon) | Not typically observed | Signal is broadened due to quadrupolar relaxation from the boron atom.[3] |

| Pinacol Quaternary C | ~84 | Characteristic shift for the oxygen-bearing carbons of the pinacol group. |

| Pinacol -CH₃ | ~25 | Strong signal for the four equivalent methyl groups. |

Trustworthiness: A Self-Validating Protocol for NMR Analysis

A robust NMR analysis protocol ensures reproducibility and confidence in the obtained data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the 2-carbazolylboronic acid pinacol ester sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[4]

-

Solvent Selection: DMSO-d₆ is often preferred for carbazole derivatives as it effectively solubilizes the compound and allows for the clear observation of the N-H proton.

-

Instrumentation & Acquisition: Record the spectra on a calibrated spectrometer (e.g., 400 MHz). For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a significantly higher number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific bonds.

Expertise & Experience: Key Diagnostic Peaks

For 2-carbazolylboronic acid pinacol ester, the IR spectrum provides several confirmatory "fingerprints." The N-H stretch of the carbazole appears as a relatively sharp peak around 3400 cm⁻¹, distinguishing it from the much broader O-H stretch of an alcohol. The aromatic C-H stretches will be visible just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pinacol group will appear just below 3000 cm⁻¹. Most importantly, a strong, characteristic absorption band for the B-O bond is expected in the 1300-1380 cm⁻¹ region, which is a crucial piece of evidence for the presence of the boronic ester.[5]

Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Carbazole) | ~3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Pinacol) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| B-O Stretch | 1300 - 1380 | Strong |

| C-N Stretch | 1220 - 1250 | Medium |

Trustworthiness: A Self-Validating Protocol for IR Analysis

The Attenuated Total Reflectance (ATR) method is a modern, reliable technique that requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 2-carbazolylboronic acid pinacol ester powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Label the significant peaks and compare their frequencies to the expected values for the assigned functional groups.

Conclusion

The structural characterization of 2-carbazolylboronic acid pinacol ester is achieved through a coordinated application of NMR, IR, and Mass Spectrometry. Each technique provides a layer of validation, from the detailed atomic connectivity map of NMR to the functional group confirmation of IR and the definitive molecular weight verification of MS. By following the robust protocols and understanding the key interpretive insights outlined in this guide—such as the quadrupolar broadening in ¹³C NMR and the isotopic signature in MS—researchers can ensure the identity, purity, and quality of this essential synthetic building block, thereby guaranteeing the integrity of their subsequent scientific endeavors.

References

- Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. (n.d.). The Royal Society of Chemistry.

- 9H-CARBAZOLE-2-BORONIC ACID PINACOL ESTER(1242412-60-7) 1H NMR. (n.d.). ChemicalBook.

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). The Royal Society of Chemistry.

- Sas, E. B., Kurt, M., Can, M., Horzum, N., & Atac, A. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1125, 549-560.

- Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. (n.d.). ResearchGate.

- Synthesis of 9H-CARBAZOLE-2-BORONIC ACID PINACOL ESTER. (n.d.). ChemicalBook.

- Synthesis of carbazolyl boronic acid pinacol ester 73. (n.d.). ResearchGate.

- 9H-Carbazole-2-boronic acid pinacol ester 90%. (n.d.). Sigma-Aldrich.

- 9h-carbazole-2-boronic acid. (n.d.). Sigma-Aldrich.

- Pinacol. (n.d.). Sigma-Aldrich.

- 9H-Carbazole-2-boronic acid pinacol ester. (n.d.). Oakwood Chemical.

- Pinacol cas. (n.d.). Sigma-Aldrich.

- cas:1242412-60-7|9h-carbazole-2-ester pinacol axit boronic. (n.d.). Alfa Chemical.

- 9H-Carbazole-2-boronic acid pinacol ester. (n.d.). Santa Cruz Biotechnology.

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. (n.d.). PubChem.

- Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. (2020). Beilstein Journal of Organic Chemistry.

Sources

Solubility Profile of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: A Handbook for Synthetic and Materials Chemists

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, a pivotal building block in modern organic electronics and synthetic chemistry. Understanding the solubility of this compound is a critical prerequisite for its effective utilization in applications ranging from Suzuki cross-coupling reactions to the solution-based fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This document delineates the theoretical principles governing its solubility, presents a qualitative solubility profile across a spectrum of organic solvents, and furnishes detailed, validated protocols for both qualitative and quantitative solubility determination. The insights herein are intended to empower researchers, process chemists, and materials scientists to optimize reaction conditions, purification strategies, and device fabrication processes.

Introduction: The Significance of a Versatile Building Block

This compound, also known as (9H-Carbazol-2-yl)boronic acid pinacol ester, is a heterocyclic compound of significant interest.[1] Its molecular architecture marries a rigid, electron-rich 9H-carbazole core—known for its excellent thermal stability and hole-transporting capabilities—with a versatile pinacol boronic ester functional group.[2][3] This combination makes it an indispensable intermediate for constructing complex organic molecules and conjugated polymers via palladium-catalyzed cross-coupling reactions.[2][4]

The compound's utility is particularly pronounced in the field of materials science, where it serves as a foundational element in the synthesis of high-performance organic semiconductors for OLEDs and OPVs.[1][2] Its structural features contribute to enhanced charge transport and device stability.[1] Furthermore, the carbazole moiety is a common scaffold for fluorescent probes used in bioimaging.[1]

The successful application of this compound is fundamentally dependent on its solubility. From achieving homogeneous reaction media in synthesis to enabling uniform thin-film deposition in device fabrication, solubility dictates the feasibility and efficiency of the process.[2] This guide provides the foundational knowledge required to manipulate and leverage the solubility of this key intermediate.

Molecular Structure and Physicochemical Properties

A molecule's solubility is a direct consequence of its structure. The key to predicting and understanding the solubility of this compound lies in analyzing its constituent parts.

Caption: Key structural features influencing solubility.

-

9H-Carbazole Core: This large, fused aromatic system is inherently nonpolar and hydrophobic. Its planarity can facilitate π-π stacking interactions, which may need to be overcome by the solvent. This moiety suggests favorable interactions with aromatic solvents (e.g., toluene) and chlorinated solvents.

-

Pinacol Boronic Ester Group: This group replaces the more polar dihydroxyl (-B(OH)₂) functionality of the parent boronic acid. The four methyl groups on the pinacol ring add significant nonpolar character and steric bulk, generally increasing solubility in a wider range of organic solvents compared to the free acid.[5][6]

-

N-H Proton: The secondary amine within the carbazole ring introduces a site for hydrogen bonding. This proton can act as a hydrogen bond donor, allowing for specific interactions with hydrogen bond-accepting solvents like THF, acetone, or ethyl acetate.

The overall molecule presents a balance of a large, nonpolar surface with specific sites of polarity and hydrogen bonding capability. This duality governs its solubility profile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀BNO₂ | [1][7] |

| Molecular Weight | 293.17 g/mol | [1][7] |

| Appearance | Off-white to white solid | [1] |

| Melting Point | 195 - 200 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Guiding Principles of Solubility

The empirical rule of "like dissolves like" provides a powerful predictive framework for solubility.[8] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For the target compound, the key factors are:

-

Polarity: The molecule's large nonpolar carbazole and pinacol components favor solvents of low to intermediate polarity. It is unlikely to be soluble in highly polar solvents like water or nonpolar alkanes. Polar solutes dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[8]

-

Hydrogen Bonding: The N-H group can form hydrogen bonds with acceptor solvents (e.g., ethers, ketones). Solvents that can disrupt the intermolecular hydrogen bonding in the solid-state crystal lattice while also solvating the nonpolar regions will be most effective.

-

Temperature: The solubility of most solid organic compounds increases with temperature.[8] This is because the additional thermal energy helps overcome the lattice energy of the crystal and promotes the dissolution process. This principle is the basis for purification by recrystallization.

-

Molecular Size: Larger molecules can be more difficult to solvate than smaller ones.[8] The solvent molecules must create a cavity to accommodate the solute, which can be energetically demanding for large solutes.

Qualitative Solubility Profile

While precise quantitative data requires experimental determination, a reliable qualitative profile can be inferred from the molecular structure and common solvents used in its synthesis and application.[9]

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | Effective at solvating the large aromatic system. Intermediate polarity matches well with the solute. Chloroform is a known good solvent for boronic esters.[5][6] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High | THF is a polar aprotic solvent and a hydrogen bond acceptor, capable of interacting with the N-H group. It is commonly used as a solvent for reactions involving this compound.[9] |

| Aromatic | Toluene, Xylenes | Moderate to High | "Like dissolves like" principle; the aromatic solvent can engage in π-π interactions with the carbazole core. |

| Ketones | Acetone, 3-Pentanone | Moderate | Polar aprotic solvents that can act as hydrogen bond acceptors. Phenylboronic acid esters show good solubility in ketones.[5] |

| Esters | Ethyl Acetate | Moderate | A solvent of intermediate polarity and a hydrogen bond acceptor. |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Low to Moderate | While polar, their smaller size and different polarity characteristics may be less effective at solvating the large, bulky molecule compared to THF or DCM. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low to Sparingly Soluble | These are polar, protic solvents. The strong solvent-solvent hydrogen bonding network is difficult to disrupt by the largely nonpolar solute. |

| Nonpolar (Alkanes) | Hexane, Cyclohexane | Very Low / Insoluble | Insufficient polarity to interact with the polar parts of the molecule or overcome the crystal lattice energy. Boronic esters show very low solubility in hydrocarbons.[5][6] |

| Aqueous | Water | Insoluble | The molecule is predominantly hydrophobic and lacks the strong polar groups necessary for aqueous solubility. |

Protocols for Experimental Solubility Determination

Trustworthy experimental data is the gold standard. The following protocols describe self-validating methods for determining solubility in the laboratory.

Workflow for Solubility Assessment

The process begins with a rapid qualitative screening to identify suitable solvents, followed by a rigorous quantitative measurement for the most promising candidates.

Caption: Experimental workflow for solubility determination.

Protocol 1: Rapid Qualitative Solubility Determination

This method provides a quick assessment of solubility in various solvents, ideal for initial screening.[10][11]

Objective: To classify the compound as soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound (pure solid)

-

Test tubes or small vials (e.g., 1-dram)

-

Graduated cylinders or pipettes

-

A selection of organic solvents (see Table 2)

-

Spatula

-

Vortex mixer

Procedure:

-

Preparation: Add approximately 10 mg of the compound to a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.[11]

-

Observation: Allow the mixture to stand for 1-2 minutes and observe.

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Confirmation (if soluble): If the compound appears soluble, add another 10-20 mg of solid to confirm that the solution was not yet saturated. If it dissolves, the compound is highly soluble.

-

Record: Record the observations for each solvent tested in a laboratory notebook.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the benchmark method for obtaining precise solubility data.[8] It ensures that an equilibrium between the dissolved and undissolved solute is achieved.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

Pure solid compound

-

Selected solvent(s)

-

Scintillation vials or flasks with airtight screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., add 50 mg to 5 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. 48 hours is recommended to be certain.

-

Phase Separation: After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature until the excess solid has completely settled. Do not cool the sample, as this will cause precipitation.

-

Sample Extraction: Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial or directly into a volumetric flask. This step is critical to remove all undissolved microscopic particles.

-

Quantification: Determine the concentration of the solute in the filtered sample using a pre-validated analytical method.

-

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven. Reweigh the vial to find the mass of the dissolved solid. Calculate solubility as mg/mL.

-

Spectroscopic/Chromatographic Method: Dilute the filtered sample with a known volume of solvent in a volumetric flask. Analyze the diluted sample by UV-Vis or HPLC against a pre-prepared calibration curve of the compound in the same solvent.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Express the final solubility in units of mg/mL, g/L, or mol/L.

Conclusion: Practical Implications for the Scientist

A thorough understanding of the solubility of this compound is not merely academic; it is a practical necessity.

-

For the Synthetic Chemist: Selecting an appropriate solvent (e.g., THF, Toluene) in which the compound is highly soluble is crucial for achieving optimal reaction rates and yields in Suzuki couplings and other transformations.[12][13] Conversely, identifying a solvent pair where it is soluble when hot but insoluble when cold (e.g., Toluene/Hexane) is the basis for effective purification by recrystallization.

-

For the Materials Scientist: The development of solution-processable OLEDs and OPVs hinges on finding solvents (e.g., Chloroform, Chlorobenzene) that can dissolve the active material to a sufficient concentration for forming high-quality, uniform thin films via techniques like spin-coating or inkjet printing.[2]

-

For the Process Chemist: Knowledge of solubility across various solvents informs the design of safe, scalable, and efficient manufacturing processes, including reaction, extraction, and crystallization steps.

This guide provides the theoretical framework and practical methodologies to confidently address solubility challenges, enabling researchers to unlock the full potential of this versatile and important chemical compound.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound. (n.d.). Chem-Impex.

- How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone. YouTube.

- The Role of Carbazole Boronic Esters in Organic Semiconductor Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Innovating with Carbazole Boronic Esters: Applications in Material Science and Beyond. (2025, November 11). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). PubChem.

- Solubility of Organic Compounds. (2023, August 31).

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (n.d.). Semantic Scholar.

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6).

- Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023, March 29). PubMed Central.

- Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks.

- This compound. (n.d.). TCI Deutschland GmbH.

- Applications of boronic acids in organic synthesis. (2011, February 28). Semantic Scholar.

- Applications of boronic acids in organic synthesis. (n.d.). ResearchGate.

- Carbazole-Substituted Benzobisoxazoles: Near-UV Fluorescent Emitters and Ambipolar Hosts for Organic Light- Emitting Diodes. (2022, November 15). The Royal Society of Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H20BNO2 | CID 46738013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. [PDF] Applications of boronic acids in organic synthesis | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Melting Point of 9H-Carbazole-2-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Among these, thermal stability and melting point are fundamental parameters that influence every stage of the pharmaceutical lifecycle, from synthesis and purification to formulation, storage, and ultimately, bioavailability. For a molecule such as 9H-Carbazole-2-boronic acid pinacol ester, a versatile building block in medicinal chemistry, a comprehensive thermal profile is not merely a data point but a cornerstone of its developability.

This technical guide provides an in-depth exploration of the thermal stability and melting point of 9H-Carbazole-2-boronic acid pinacol ester. We will delve into the theoretical underpinnings of thermal analysis, present established experimental protocols for accurate characterization, and discuss the implications of these properties for researchers in the field.

Understanding the Compound: 9H-Carbazole-2-boronic acid pinacol ester

9H-Carbazole-2-boronic acid pinacol ester is a bifunctional organic compound that incorporates the rigid, aromatic carbazole scaffold with a versatile boronic acid pinacol ester group. This unique combination makes it a valuable synthon in the construction of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. The carbazole moiety is a well-known pharmacophore found in numerous biologically active compounds, while the boronic acid pinacol ester is a key participant in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for carbon-carbon bond formation.

Given its utility, understanding the thermal limits of this compound is crucial for:

-

Process Chemistry: Defining safe and efficient temperature ranges for synthesis and purification.

-

Solid-State Characterization: Informing polymorph screening and salt selection.

-

Formulation Development: Ensuring the stability of the final drug product during manufacturing and storage.

-

Regulatory Compliance: Providing essential data for regulatory submissions.

Melting Point: A Key Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a characteristic physical property that provides a primary indication of a compound's purity. Impurities typically depress and broaden the melting point range.

For 9H-Carbazole-2-boronic acid pinacol ester, the reported melting point is in the range of 180-184 °C [1]. This relatively high melting point suggests a stable crystal lattice with significant intermolecular forces.

Quantitative Data Summary

| Property | Value | Source(s) |

| Melting Point | 180-184 °C | [1] |

| Molecular Formula | C18H22BNO2 | [1] |

| Molecular Weight | 295.18 g/mol | [1] |

Thermal Stability: Beyond the Melting Point

While the melting point signifies a phase transition, thermal stability refers to the compound's resistance to decomposition at elevated temperatures. A compound can melt and then decompose at a higher temperature, or it may decompose before melting. Understanding the decomposition temperature is critical to avoid the formation of potentially toxic degradants and to ensure the integrity of the molecule during thermal processing.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two primary techniques employed to evaluate the thermal stability of a compound.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] A mass loss indicates a decomposition event. The resulting data can be used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition. For a melting event, an endothermic peak is observed, while a decomposition event can be either endothermic or exothermic.

Experimental Protocols for Thermal Analysis

The following are detailed, step-by-step methodologies for determining the melting point and thermal stability of 9H-Carbazole-2-boronic acid pinacol ester.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point using a standard melting point apparatus.

Instrumentation:

-

Melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Sample Preparation: Ensure the 9H-Carbazole-2-boronic acid pinacol ester sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Program:

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point (around 170 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to allow for accurate observation.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the decomposition temperature of 9H-Carbazole-2-boronic acid pinacol ester using TGA.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

-

TGA sample pans (platinum or alumina)

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the 9H-Carbazole-2-boronic acid pinacol ester sample into a tared TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss occurs.

-

Identify the temperature of the maximum rate of weight loss from the peak of the first derivative of the TGA curve (DTG curve).

-

Protocol 3: Differential Scanning Calorimetry (DSC)

This protocol details the determination of the melting point and enthalpy of fusion of 9H-Carbazole-2-boronic acid pinacol ester using DSC.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

-

DSC sample pans (aluminum, hermetically sealed)

-

Crimping press

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the 9H-Carbazole-2-boronic acid pinacol ester sample into a tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a crimping press. This prevents any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting event will appear as an endothermic peak.

-

Determine the onset temperature, peak temperature, and endset temperature of the melting endotherm. The peak temperature is often reported as the melting point.

-

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical flow of the thermal analysis experiments.

Caption: Experimental workflow for the thermal analysis of 9H-Carbazole-2-boronic acid pinacol ester.

Trustworthiness and Self-Validating Systems

The robustness of these protocols lies in their cross-validation. The melting point determined by the capillary method should be in close agreement with the peak temperature of the endotherm observed in the DSC analysis. Any significant discrepancy could indicate issues with sample purity, instrument calibration, or experimental technique.

Conclusion: A Foundation for Rational Drug Development

A thorough characterization of the thermal stability and melting point of 9H-Carbazole-2-boronic acid pinacol ester is an indispensable step in its journey from a laboratory chemical to a valuable component in pharmaceutical research and development. The data obtained from the methodologies described in this guide will empower researchers to handle, process, and formulate this compound with a high degree of confidence and scientific rigor. By integrating these fundamental physicochemical properties into the broader development strategy, scientists can mitigate risks, optimize processes, and ultimately accelerate the delivery of novel therapeutics to patients.

References

Sources

An In-depth Technical Guide to the Photophysical Properties of Carbazole Boronic Esters

This guide provides a comprehensive exploration of the photophysical properties of carbazole boronic esters, a class of molecules at the forefront of materials science and sensor technology. We will delve into the fundamental principles governing their light-absorbing and emitting characteristics, the factors that modulate these properties, and their applications in cutting-edge technologies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile compounds.

Introduction to Carbazole Boronic Esters: A Fusion of Functionality

Carbazole derivatives have long been recognized for their exceptional electronic and photophysical properties, making them a cornerstone in the development of organic electronics. The carbazole moiety offers a rigid, planar structure with excellent hole-transporting capabilities, crucial for efficient charge delocalization. When functionalized with boronic ester groups, these molecules become highly versatile building blocks for the synthesis of advanced materials.